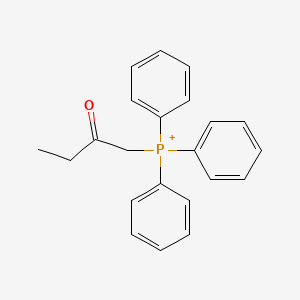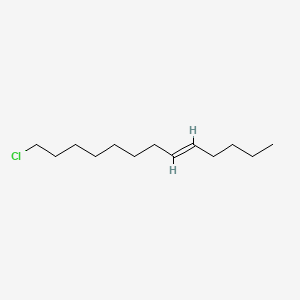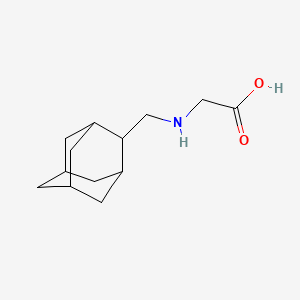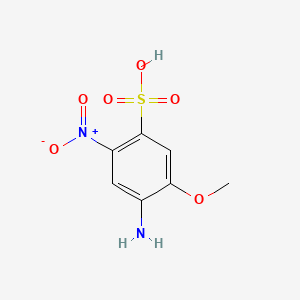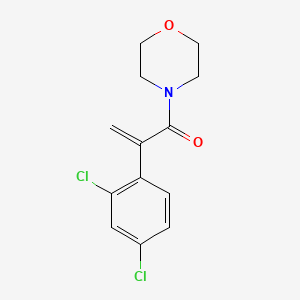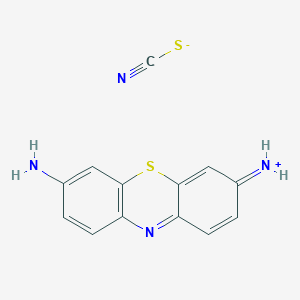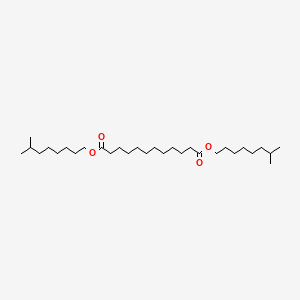
(12Z,14Z)-heptadeca-1,12,14-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(12Z,14Z)-heptadeca-1,12,14-triene is an organic compound characterized by the presence of three double bonds located at the 12th, 14th, and 1st positions of a heptadecane chain. This compound belongs to the class of polyunsaturated hydrocarbons and is notable for its unique structural configuration, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (12Z,14Z)-heptadeca-1,12,14-triene typically involves the use of alkyne metathesis or Wittig reactions. One common method is the partial hydrogenation of heptadeca-1,12,14-triyne using a Lindlar catalyst, which selectively reduces the triple bonds to double bonds while preserving the desired Z-configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize transition metal catalysts under controlled temperature and pressure conditions to achieve high yields and purity. The choice of catalyst and reaction conditions is critical to ensure the selective formation of the desired isomer.
Analyse Des Réactions Chimiques
Types of Reactions
(12Z,14Z)-heptadeca-1,12,14-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under UV light or in the presence of a radical initiator.
Major Products Formed
Epoxides and Diols: Formed through oxidation reactions.
Saturated Hydrocarbons: Resulting from reduction reactions.
Halogenated Derivatives: Produced via substitution reactions.
Applications De Recherche Scientifique
(12Z,14Z)-heptadeca-1,12,14-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (12Z,14Z)-heptadeca-1,12,14-triene involves its interaction with various molecular targets and pathways. The compound’s double bonds can participate in electron transfer reactions, influencing cellular redox states and signaling pathways. Additionally, its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid: Another polyunsaturated hydrocarbon with three double bonds.
(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds.
(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid: A polyunsaturated fatty acid with six double bonds.
Uniqueness
(12Z,14Z)-heptadeca-1,12,14-triene is unique due to its specific double bond configuration and chain length, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other polyunsaturated hydrocarbons and fatty acids, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
99345-86-5 |
|---|---|
Formule moléculaire |
C17H30 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
(12Z,14Z)-heptadeca-1,12,14-triene |
InChI |
InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,6,8,10,12H,1,4-5,7,9,11,13-17H2,2H3/b8-6-,12-10- |
Clé InChI |
POHYFUCOZVIDFZ-CQSVFKTNSA-N |
SMILES isomérique |
CC/C=C\C=C/CCCCCCCCCC=C |
SMILES canonique |
CCC=CC=CCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)

